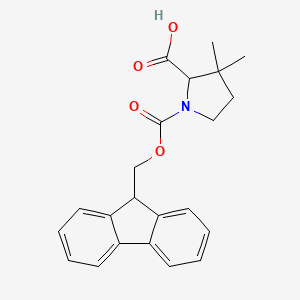

(R,S)-Fmoc-3,3-dimethyl-proline

Description

The exact mass of the compound (R,S)-Fmoc-3,3-dimethyl-proline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R,S)-Fmoc-3,3-dimethyl-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,S)-Fmoc-3,3-dimethyl-proline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2)11-12-23(19(22)20(24)25)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTFRGDUGKDRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501134049 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-, 1-(9H-fluoren-9-ylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501134049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310680-20-6 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-, 1-(9H-fluoren-9-ylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-, 1-(9H-fluoren-9-ylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501134049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Engineering Conformational Rigidity: A Technical Guide to Fmoc-3,3-dimethyl-proline in Peptide Discovery

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide drug discovery, enabling the circumvention of poor proteolytic stability and conformational flexibility inherent to natural peptides. Among these, 3,3-dimethylproline represents a highly specialized building block. By introducing a gem-dimethyl group at the C3 position of the pyrrolidine ring, chemists can severely restrict the

However, a critical strategic decision arises during synthesis: should one utilize the costly Fmoc-3,3-dimethyl-L-proline (enantiopure) or the highly accessible (R,S) racemic mixture ? This whitepaper dissects the mechanistic causality behind these choices, providing self-validating protocols and data-driven frameworks to guide your solid-phase peptide synthesis (SPPS) and library screening workflows.

Mechanistic Foundations: The 3,3-Dimethyl Advantage

Proline is unique among proteinogenic amino acids because its side chain is cyclized onto the backbone nitrogen, naturally restricting the

Causality in Conformational Restriction

The steric bulk of the gem-dimethyl group creates a severe steric clash with the preceding amino acid when the peptide bond adopts a cis conformation. Consequently, 3,3-dimethyl-L-proline heavily biases the preceding amide bond toward the trans conformation. This is critical for stabilizing polyproline type II (PPII) helices and specific

Enantiopure vs. Racemic: Strategic Deployment

The Enantiopure Approach (L-Isomer)

Using Fmoc-3,3-dimethyl-L-proline is mandatory during the lead optimization and preclinical development phases [2]. Biological targets are inherently chiral; thus, stereochemical precision is non-negotiable for maximizing binding affinity and ensuring predictable pharmacokinetics. It is also heavily utilized in the total synthesis of complex natural products, such as the antibiotic Bottromycin, where the exact stereochemistry dictates ribosomal binding efficacy [4].

The Racemic Approach ((R,S)-Mixture)

Conversely, the Fmoc-3,3-dimethyl-(R,S)-proline racemate is a powerful tool for early-stage High-Throughput Screening (HTS) and Structure-Activity Relationship (SAR) studies.

-

The Causality of Epimeric Screening: When a racemic amino acid is coupled to a chiral peptide chain, it generates two diastereomers (epimers at the functionalized position) directly on the resin. Because D-amino acids typically invert local secondary structures (e.g., inducing a turn where an L-amino acid would propagate a helix), screening the diastereomeric mixture effectively interrogates two distinct conformational spaces simultaneously [5]. If the mixture yields a "hit," it is subsequently deconvoluted. If it is inactive, two structural hypotheses are eliminated for the price of one synthesis.

Data Presentation: Comparative Analysis

| Parameter | Fmoc-3,3-dimethyl-L-proline (Enantiopure) | Fmoc-3,3-dimethyl-(R,S)-proline (Racemate) | Mechanistic Causality / Impact |

| Primary Application | Lead optimization, natural product synthesis, final API production. | Combinatorial library generation, early SAR, Co-assembly screening (CoOP). | Enantiopurity guarantees single-target interaction; racemates double the structural diversity per well. |

| Coupling Efficiency | Low (Requires highly reactive activators like HATU/HOAt or microwave heating). | Low (Steric hindrance applies equally to both enantiomers during coupling). | The C3 gem-dimethyl group shields the secondary amine, increasing the activation energy required for acylation. |

| Downstream Purification | Standard Reverse-Phase HPLC (RP-HPLC). | Requires Chiral Chromatography or high-resolution RP-HPLC for diastereomer separation. | Diastereomers possess different physicochemical properties, but separation can be technically demanding and yield-limiting. |

| Cost & Accessibility | High (Requires asymmetric synthesis or chiral resolution during manufacturing). | Low (Direct product of standard achiral synthetic routes). | Reduces upfront reagent costs by up to 80% during the exploratory library generation phase. |

Decision Matrix Visualization

To systematize the choice between enantiopure and racemic building blocks, we utilize the following decision workflow.

Workflow for selecting enantiopure vs racemic 3,3-dimethylproline in peptide drug discovery.

Experimental Protocols: A Self-Validating System

The severe steric hindrance of the secondary amine in 3,3-dimethylproline makes the subsequent coupling step (adding the next amino acid to the proline nitrogen) notoriously difficult. The following protocols are designed to overcome this kinetic barrier.

Protocol 1: Microwave-Assisted SPPS of Enantiopure Fmoc-3,3-dimethyl-L-proline

Objective: Achieve >95% coupling efficiency of the sterically hindered residue and the subsequent amino acid.

-

Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

-

Coupling the ncAA:

-

Causality: Standard DIC/HOBt is insufficient. We use DIC/Oxyma Pure to generate a highly reactive ester without the risk of guanidinium formation associated with HATU.

-

Dissolve 0.4 mmol (4 eq) Fmoc-3,3-dimethyl-L-proline and 0.4 mmol Oxyma Pure in DMF. Add 0.4 mmol N,N'-Diisopropylcarbodiimide (DIC).

-

React under microwave irradiation (75°C, 25 Watts) for 15 minutes.

-

-

Validation Check (Kaiser Test): Perform a standard Kaiser test. A negative result (yellow) indicates successful coupling to the primary amine.

-

Coupling the Next Residue (The Bottleneck):

-

Causality: The secondary amine of 3,3-dimethylproline is highly shielded. We must use a highly reactive uronium salt (HATU) and an extended, high-temperature coupling.

-

Deprotect the Fmoc group as in Step 2. (Note: Chloranil test must be used here, as Kaiser test fails on secondary amines).

-

Dissolve 0.5 mmol (5 eq) of the next Fmoc-AA-OH, 0.5 mmol HATU, and 1.0 mmol N,N-Diisopropylethylamine (DIPEA) in DMF.

-

React under microwave irradiation (75°C) for 30 minutes. Repeat this coupling step twice (double coupling).

-

-

Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol 2: Diastereomeric Library Deconvolution via Racemic Incorporation

Objective: Generate and deconvolute a functional epimeric library.

-

Library Synthesis: Follow Protocol 1, but substitute Fmoc-3,3-dimethyl-L-proline with the (R,S) racemate during the target position coupling.

-

Cleavage & Isolation: Cleave the peptide. The resulting crude solid contains two diastereomeric peptides: [Peptide]-L-3,3-diMePro-[Peptide] and [Peptide]-D-3,3-diMePro-[Peptide].

-

Primary Assay (Mixture Screening): Test the crude diastereomeric mixture in the primary biological assay (e.g., ELISA or fluorescence polarization).

-

Logic Gate: If IC50 > 10 µM, discard. Both conformations are inactive. If IC50 < 1 µM, proceed to Step 4.

-

-

Deconvolution (Self-Validation):

-

Do not attempt preparative chiral separation of the hit mixture, as it is time-consuming.

-

Instead, rapidly re-synthesize the two individual enantiopure peptides using commercially available Fmoc-3,3-dimethyl-L-proline and Fmoc-3,3-dimethyl-D-proline.

-

Re-test both pure epimers. The active epimer is validated as the lead compound, confirming the specific stereochemical requirement for the target pocket.

-

References

-

EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv.[Link]

-

Asymmetric Synthesis of 3-Substituted Proline Chimeras Bearing Polar Side Chains of Proteinogenic Amino Acids. The Journal of Organic Chemistry - ACS Publications.[Link]

-

Xeno amino acid alphabets form peptides with familiar secondary structure. bioRxiv.[Link]

-

Bottromycins - biosynthesis, synthesis and activity. ResearchGate.[Link]

-

Peptide framework for screening the effects of amino acids on assembly. PMC - NIH.[Link]

Engineering Conformational Constraints in Peptidomimetics: A Technical Guide to (R,S)-Fmoc-3,3-dimethyl-pyrrolidine-2-carboxylic acid

Executive Summary

In the pursuit of metabolically stable and structurally precise peptidomimetics, the strategic incorporation of unnatural amino acids is a cornerstone of modern drug development. (R,S)-Fmoc-3,3-dimethyl-pyrrolidine-2-carboxylic acid (commonly referred to as Fmoc-3,3-dimethylproline), registered under CAS Number 1310680-20-6 , serves as a powerful building block for inducing specific conformational constraints. This whitepaper provides an in-depth mechanistic analysis of its structural impact, alongside a self-validating protocol for its integration into Solid-Phase Peptide Synthesis (SPPS) workflows.

Chemical Identity & Physicochemical Profiling

Before integrating this unnatural amino acid into a synthetic pipeline, it is critical to establish its baseline physicochemical parameters. The presence of the gem-dimethyl group significantly alters its steric profile compared to canonical proline, which dictates downstream handling and coupling strategies[1].

| Property | Specification |

| Chemical Name | (R,S)-Fmoc-3,3-dimethyl-pyrrolidine-2-carboxylic acid |

| CAS Registry Number | 1310680-20-6 |

| Molecular Formula | C₂₂H₂₃NO₄ |

| Molecular Weight | 365.43 g/mol |

| Typical Purity (HPLC) | |

| Canonical SMILES | CC1(C)CCN(C(=O)OCC2C3=CC=CC=C3C3=CC=CC=C32)C1C(=O)O |

| Storage Conditions | 2–8°C, desiccated and protected from light |

Mechanistic Causality: The 3,3-Dimethyl Effect on Proline Conformation

Standard proline is unique among proteinogenic amino acids because its side chain cyclizes onto the backbone nitrogen, forming a secondary amine. This structural feature lowers the energy barrier between the cis and trans peptide bond isomers, allowing both to exist in a rapid equilibrium. However, this flexibility can be detrimental when designing rigid therapeutic pharmacophores.

The Steric and Coulombic Blockade

The introduction of a gem-dimethyl group at the C3 position of the pyrrolidine ring fundamentally alters the thermodynamic landscape of the residue[2]:

-

Dihedral Restriction: To minimize steric clash between the bulky methyl groups and the adjacent functional groups, the pyrrolidine ring is forced into a highly specific pucker. This restricts the

(psi) dihedral angle to approximately 150°[2]. -

Prevention of

-turns: In standard prolyl peptides, a -

Transition State Destabilization: During cis-to-trans isomerization, the transition state requires the nitrogen lone pair (or the pyramidalized N-terminal amide oxygen) to pass in close proximity to the C-terminal amide carbonyl. The gem-dimethyl group forces these highly electronegative moieties into a tight spatial arrangement, generating severe Coulombic repulsion.

Result: The rate of cis-to-trans amide isomerization (

Diagram 1: Thermodynamic pathway showing how 3,3-dimethylation restricts prolyl isomerization.

Self-Validating SPPS Integration Protocol

Coupling an amino acid onto the secondary amine of a resin-bound 3,3-dimethylproline—or coupling Fmoc-3,3-dimethylproline onto a growing chain—presents significant kinetic hurdles due to the massive steric bulk at the

The following protocol utilizes a self-validating feedback loop to ensure near-quantitative coupling yields.

Step-by-Step Methodology

Step 1: Resin Swelling and Deprotection

-

Swell the Rink Amide AM resin (or equivalent) in Dimethylformamide (DMF) for 30 minutes.

-

Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min). Wash extensively with DMF (5 × 1 min) to remove residual base.

Step 2: High-Efficiency Activation

-

Causality: Due to steric hindrance, highly reactive coupling reagents are mandatory. We recommend the DIC/Oxyma Pure system or HATU/HOAt with DIPEA[3]. Oxyma Pure minimizes epimerization while maintaining high reactivity.

-

Prepare a solution of (R,S)-Fmoc-3,3-dimethylproline (3.0 equivalents relative to resin loading), Oxyma Pure (3.0 eq.), and N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.) in minimal DMF. Allow 3 minutes for pre-activation to form the active ester.

Step 3: Microwave-Assisted Coupling

-

Causality: Thermal energy is required to increase molecular collision frequency and overcome the high activation energy barrier imposed by the gem-dimethyl group.

-

Transfer the activated amino acid to the reaction vessel. Subject the reaction to microwave irradiation (75°C, 25 Watts) for 15–20 minutes. Alternatively, perform a double coupling at room temperature for 2 hours each.

Step 4: In-Process Validation (The Chloranil Test)

-

Causality: The standard Kaiser (ninhydrin) test yields a false negative for secondary amines like proline. To validate the coupling of the subsequent amino acid onto the 3,3-dimethylproline residue, a Chloranil test must be used.

-

Extract a few resin beads. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes.

-

Validation Logic: A dark blue/green bead indicates unreacted secondary amines (incomplete coupling). If positive, repeat Step 3. A colorless/yellow bead confirms >99% coupling efficiency.

Step 5: Cleavage and Global Deprotection

-

Treat the resin with a cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v) for 2 hours at room temperature[3]. Precipitate the crude peptide in cold diethyl ether and centrifuge.

Diagram 2: Self-validating SPPS workflow for sterically hindered unnatural amino acids.

Analytical Validation & Downstream Applications

Post-synthesis, the peptide must be validated using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the correct mass and absence of truncation products. Because 3,3-dimethylproline slows isomerization, researchers may observe split peaks in the HPLC chromatogram corresponding to the cis and trans conformers; this is a physical characteristic of the restricted rotation, not necessarily an impurity[2]. To confirm this, perform variable-temperature NMR or magnetization transfer experiments to calculate the exact cis/trans ratio[2].

Applications in Drug Discovery: The primary application of CAS 1310680-20-6 is the stabilization of bioactive conformations in peptidomimetics. By locking the peptide backbone into a specific trajectory, researchers can increase binding affinity to target receptors while simultaneously shielding the peptide bonds from proteolytic degradation by endogenous proteases[4]. This makes it an invaluable tool in the development of next-generation antivirals, oncology therapeutics, and highly stable macrocyclic drugs.

References

-

The Journal of Organic Chemistry (via Figshare). Alkyl 3-Position Substituents Retard the Isomerization of Prolyl and Hydroxyprolyl Amides in Water.[Link]

-

bioRxiv. Xeno amino acid alphabets form peptides with familiar secondary structure.[Link]

-

ChemRxiv. Efficient Multigram Synthesis of 3,3-Spiro-α-Proline Containing Chimeras.[Link]

Sources

An In-depth Technical Guide on the Conformational Constraints of 3,3-Dimethylproline in Peptides

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the conformational constraints imposed by 3,3-dimethylproline (DMP) when incorporated into peptide structures. We will delve into the synthesis of this unique amino acid, its profound effects on peptide backbone geometry, and the advanced analytical techniques used for its characterization. The insights provided herein are intended to empower researchers in the rational design of peptidomimetics and other peptide-based therapeutics.

Introduction: The Unique Role of Proline and the Rationale for 3,3-Dimethylproline

Proline, the only proteinogenic secondary amino acid, plays a singular role in dictating the secondary structure of peptides and proteins.[1][2] Its cyclic pyrrolidine side chain, which includes the backbone amide nitrogen, restricts the Ramachandran space available to the preceding residue and influences the cis/trans isomerization of the peptide bond.[3] While natural proline offers a degree of conformational rigidity, the development of proline analogs seeks to further constrain peptide conformation to enhance biological activity, improve metabolic stability, and increase receptor selectivity.

3,3-dimethylproline (DMP) is a conformationally constrained analog of proline where two methyl groups are introduced at the Cγ position of the pyrrolidine ring. This gem-dimethyl substitution significantly rigidifies the ring, leading to a more defined puckering and a pronounced influence on the preceding peptide bond's geometry. Understanding the precise nature of these constraints is paramount for the strategic application of DMP in peptide and drug design.

Synthesis of 3,3-Dimethylproline Enantiomers

The stereoselective synthesis of (2S)- and (2R)-3,3-dimethylproline is a critical first step for its incorporation into peptides. While several strategies for the synthesis of substituted prolines have been reported, a common approach involves the construction of the pyrrolidine ring from acyclic precursors or the modification of existing proline derivatives.[4][5]

For the purpose of this guide, we will outline a generalized, conceptual workflow for the enantioselective synthesis of (2S)-3,3-dimethylproline, drawing upon established methodologies for creating substituted prolines.

Figure 1: Conceptual workflow for the enantioselective synthesis of (2S)-3,3-dimethylproline.

Incorporation of 3,3-Dimethylproline into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of DMP into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The choice of coupling reagents and reaction conditions is critical to ensure efficient incorporation of this sterically hindered amino acid.

Experimental Protocol: Fmoc-SPPS of a DMP-Containing Peptide

This protocol outlines the manual synthesis of a generic DMP-containing peptide on a Rink amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-(2S)-3,3-dimethylproline-OH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if cysteine is present)

-

Water, deionized

-

Diethyl ether, cold

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of OxymaPure® in DMF.

-

Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours. For the sterically hindered Fmoc-DMP-OH, a longer coupling time or a double coupling may be necessary.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide powder.

-

Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a DMP-containing peptide.

Conformational Analysis of DMP-Containing Peptides

The conformational preferences of DMP-containing peptides are primarily investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics of peptides.[7] For DMP-containing peptides, NMR is particularly useful for determining the cis/trans isomer ratio of the preceding peptide bond and for obtaining distance and dihedral angle restraints for structure calculation.

Key NMR Observables:

-

Chemical Shifts: The chemical shifts of the proline ring protons and carbons, as well as the alpha-protons of the preceding residue, are sensitive to the cis/trans conformation of the X-DMP bond.

-

Nuclear Overhauser Effects (NOEs): Through-space correlations observed in 2D NOESY or ROESY spectra provide crucial distance information. The presence of a strong sequential Hα(i-1)-Hδ(Pro) NOE is characteristic of a trans peptide bond, while a strong Hα(i-1)-Hα(Pro) NOE is indicative of a cis bond.

-

J-Couplings: Three-bond J-couplings (³J) can be used to determine dihedral angles, providing information about the backbone and side-chain conformations.

Experimental Protocol: NMR Analysis of a DMP-Containing Peptide

-

Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN/H₂O mixture) to a concentration of 1-5 mM. Add a known concentration of an internal standard (e.g., DSS) for chemical shift referencing.

-

1D ¹H NMR: Acquire a 1D ¹H spectrum to assess sample purity and observe the presence of multiple conformational isomers. The relative integrals of well-resolved peaks corresponding to the cis and trans isomers can provide a quantitative measure of their populations.

-

2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify the spin systems of all amino acid residues in the peptide.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum with a mixing time of 200-400 ms to identify through-space proton-proton correlations. These are essential for sequential assignment and for identifying key distance restraints that define the peptide's conformation.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to correlate proton and carbon chemical shifts, aiding in the assignment of carbon resonances.

-

Data Analysis and Structure Calculation:

-

Assign all proton and carbon resonances using the TOCSY, NOESY/ROESY, and HSQC spectra.

-

Identify and quantify the cis and trans isomers based on characteristic chemical shifts and NOE patterns.[7]

-

Extract distance restraints from NOE cross-peak volumes and dihedral angle restraints from J-coupling constants.

-

Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental restraints.

-

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of a peptide's conformation in the solid state. Obtaining well-diffracting crystals of small, flexible peptides can be challenging, but when successful, it yields precise atomic coordinates.

Experimental Protocol: X-ray Crystallography of a DMP-Containing Peptide

-

Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using high-throughput robotic screening methods.

-

Crystal Optimization: Optimize promising crystallization conditions to obtain single, well-diffracting crystals of sufficient size.

-

Data Collection: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Process the diffraction data, solve the phase problem (often using direct methods for small molecules), build an atomic model into the electron density map, and refine the structure to obtain the final atomic coordinates.

Computational Modeling

Molecular dynamics (MD) simulations provide a dynamic view of peptide conformation, complementing the experimental data from NMR and X-ray crystallography.[8] Accurate simulations require a well-parameterized force field for the non-standard DMP residue.

Protocol: Force Field Parameterization and MD Simulation

-

Parameter Generation:

-

Use quantum mechanical (QM) calculations (e.g., using Gaussian or other QM software) to determine the partial atomic charges, bond lengths, bond angles, and dihedral angle potentials for the DMP residue.

-

Fit the QM data to the functional forms of the chosen classical force field (e.g., AMBER, CHARMM, GROMOS).

-

-

System Setup:

-

Build the initial 3D structure of the DMP-containing peptide.

-

Solvate the peptide in a box of explicit water molecules (e.g., TIP3P, OPC).

-

Add counter-ions to neutralize the system.

-

-

MD Simulation:

-

Perform an energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.

-

Equilibrate the system at constant pressure and temperature (NPT) until the density and potential energy stabilize.

-

Run a production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to determine the populations of different conformations, backbone dihedral angle distributions, hydrogen bonding patterns, and other structural properties.

-

Compare the simulation results with experimental data from NMR and X-ray crystallography to validate the force field and the simulation protocol.

-

Figure 3: Integrated workflow for the conformational analysis of DMP-containing peptides.

Structural Consequences of 3,3-Dimethylproline Incorporation

The gem-dimethyl substitution in DMP has profound and predictable effects on the local and global conformation of peptides.

Ring Puckering and Dihedral Angles

The pyrrolidine ring of proline can adopt two major puckered conformations: Cγ-endo (DOWN) and Cγ-exo (UP). The gem-dimethyl groups in DMP sterically disfavor certain puckers, leading to a more restricted conformational landscape compared to proline. The preferred pucker, in turn, influences the backbone dihedral angles φ (phi) and ψ (psi). While specific values are sequence-dependent, the φ angle is generally restricted to a narrow range of approximately -60° to -80°.[3]

| Dihedral Angle | Proline (typical) | 3,3-Dimethylproline (expected) |

| φ (phi) | -75° to -60° | More restricted range around -75° |

| ψ (psi) | -45° (α-helical) or +135° (β-sheet) | Influenced by preferred ring pucker |

| ω (omega) | ~0° (cis) or ~180° (trans) | Strong preference for trans |

| χ¹ (chi1) | Variable | Restricted due to ring rigidity |

Table 1: Comparison of typical dihedral angle ranges for proline and expected ranges for 3,3-dimethylproline.

Cis/Trans Isomerization of the X-DMP Peptide Bond

A key consequence of incorporating DMP is the strong bias towards the trans conformation of the preceding peptide bond (ω ≈ 180°). The steric clash between the gem-dimethyl groups and the side chain of the preceding residue (i-1) in the cis conformation (ω ≈ 0°) makes this arrangement highly unfavorable. This "trans-locking" effect is a major advantage of using DMP in peptide design, as it reduces conformational heterogeneity. The cis/trans ratio can be quantitatively determined by integrating the corresponding peaks in ¹H NMR spectra.[7]

| Peptide Bond | Typical cis Population | X-DMP cis Population (expected) |

| X-Pro | 5-30% | < 5% |

Table 2: Expected impact of 3,3-dimethylproline on the cis population of the preceding peptide bond.

Influence on Secondary Structure

The rigid, trans-locked conformation imposed by DMP makes it a powerful tool for inducing specific secondary structures.

-

β-Turns: DMP is an excellent inducer of β-turns, particularly when placed at the i+1 position of a four-residue turn.[1][9] The restricted φ angle and the strong preference for a trans X-DMP bond pre-organize the peptide backbone into a turn-like conformation.

-

Polyproline II (PPII) Helices: The extended, left-handed polyproline II (PPII) helix is characterized by all-trans peptide bonds and (φ, ψ) angles of approximately (-75°, 150°).[10] The strong trans-directing effect of DMP can stabilize PPII helices in proline-rich sequences, even in environments that might otherwise favor the more compact, all-cis polyproline I (PPI) helix.[11]

Applications in Drug Design and Development

The unique conformational properties of 3,3-dimethylproline make it a valuable building block in the design of peptidomimetics and other peptide-based drugs. By rigidly constraining the peptide backbone, DMP can:

-

Enhance Receptor Affinity and Selectivity: By locking the peptide into its bioactive conformation, the entropic penalty of binding is reduced, leading to higher affinity.

-

Improve Metabolic Stability: The constrained conformation can mask cleavage sites for proteolytic enzymes, increasing the in vivo half-life of the peptide.

-

Increase Bioavailability: By promoting a more compact and pre-organized structure, DMP can improve the membrane permeability and oral bioavailability of peptide drugs.

Conclusion

3,3-Dimethylproline is a powerful tool for imposing conformational constraints on peptides. Its synthesis, while requiring multiple steps, provides access to a building block that can profoundly influence peptide structure and function. The gem-dimethyl substitution rigidifies the pyrrolidine ring, leading to a strong preference for the trans conformation of the preceding peptide bond and a restricted range of backbone dihedral angles. These properties make DMP an effective inducer of β-turns and a stabilizer of polyproline II helices. The ability to precisely control peptide conformation through the incorporation of DMP offers exciting opportunities for the rational design of novel peptide-based therapeutics with enhanced potency, stability, and bioavailability.

References

-

A Facile and Efficient Synthesis of 3,3-dimethyl Isopropylidene Proline From (+)-3-carene. (2010). PubMed. [Link]

-

Polyproline helix. Wikipedia. [Link]

-

Enantioselective Approach to 3-Substituted Prolines. (2014). ResearchGate. [Link]

-

3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (2013). MDPI. [Link]

-

3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (2013). MDPI. [Link]

-

3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (2013). National Center for Biotechnology Information. [Link]

-

Stereoelectronic effects on polyproline conformation. (2006). National Center for Biotechnology Information. [Link]

-

Force Field Effects in Simulations of Flexible Peptides with Varying Polyproline II Propensity. (2021). MDPI. [Link]

-

NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. (2001). PubMed. [Link]

-

Insight into polyproline II helical bundle stability in an antifreeze protein denatured state. (2017). Proceedings of the National Academy of Sciences. [Link]

-

Force-Field Development and Molecular Dynamics Simulations of Ferrocene-Peptide Conjugates as a Scaffold for Hydrogenase Mimics. (2007). Europe PMC. [Link]

-

19F NMR-tags for peptidyl prolyl conformation analysis. (2023). RSC Publishing. [Link]

-

Factors Affecting the Stabilization of Polyproline II Helices in a Hydrophobic Environment. (2016). ACS Publications. [Link]

-

Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. (2019). Wiley Online Library. [Link]

-

Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. (2023). IMR Press. [Link]

-

19F NMR-tags for peptidyl prolyl conformation analysis. (2023). National Center for Biotechnology Information. [Link]

-

Secondary Structure Formation in Hybrid Synthetic/Peptide Polymers: Insights from Molecular Dynamics Simulations. (2023). ChemPhysChem. [Link]

-

cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. (2016). Beilstein Journal of Organic Chemistry. [Link]

-

Effects of terminal functional groups on the stability of the polyproline II structure: a combined experimental and theoretical study. (2009). PubMed. [Link]

-

Accelerated Molecular Dynamics for Peptide Folding: Benchmarking Different Combinations of Force Fields and Explicit Solvent Model. (2023). ACS Publications. [Link]

-

Proline. JenaLib. [Link]

-

Beta turns. University of Arizona. [Link]

-

Molecular Dynamics Simulations of Peptides. (2016). Springer Nature Experiments. [Link]

-

Crystal structure of (Pro-Pro-Gly)4-Hyp-Ser-Gly-(Pro-Pro-Gly)4. (2011). RCSB PDB. [Link]

-

On the Stability of Polyproline-I and II Structures of Proline Oligopeptides. (2005). ResearchGate. [Link]

-

3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (2013). ResearchGate. [Link]

-

Helical Twists and β-Turns in Structures at Serine–Proline Sequences: Stabilization of cis-Proline and type VI β-turns via C–H/O interactions. (2024). bioRxiv. [Link]

-

The Crystal Structure of a Collagen-like Polypeptide with 3(S)-Hydroxyproline Residues in the Xaa Position Forms a Standard 7/2 Collagen Triple Helix. (2006). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jenalib.leibniz-fli.de [jenalib.leibniz-fli.de]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A facile and efficient synthesis of 3,3-dimethyl isopropylidene proline from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. opendata.uni-halle.de [opendata.uni-halle.de]

- 9. Chime Test Page [chem.uwec.edu]

- 10. Enantioselective synthesis of (2S,3R)-3-hydroxy-3-methylproline, a novel amino acid found in polyoxypeptins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoelectronic effects on polyproline conformation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Fmoc-3,3-dmP-OH in Peptidomimetic Design

Executive Summary

Fmoc-3,3-dmP-OH (Fmoc-3,3-dimethylproline) is a specialized, conformationally constrained amino acid derivative used in high-value peptide drug discovery.[1] By introducing a gem-dimethyl group at the

This guide serves as a definitive technical resource for sourcing, handling, and synthetically integrating Fmoc-3,3-dmP-OH into therapeutic peptide candidates.[1]

Part 1: Nomenclature & Chemical Identity[1]

Accurate identification is the first step in procurement.[1] Fmoc-3,3-dmP-OH is often listed under varying chemical names depending on the supplier's cataloging standard.

Synonym & Identifier Table

| Attribute | Detail |

| Common Code | Fmoc-3,3-dmP-OH |

| IUPAC Name | (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid |

| Chemical Formula | |

| Molecular Weight | 365.43 g/mol |

| CAS Number (Racemic) | 1310680-20-6 |

| CAS Number (R-Isomer) | 2381009-82-9 |

| Key Structural Feature | gem-dimethyl substitution at C3 (Beta-position) |

Critical Note on Stereochemistry: Commercial catalogs frequently list the racemic form (rac) or the (R)-enantiomer.[1] For therapeutic development requiring the natural L-configuration ((S)-isomer), verify the stereochemical purity explicitly with the supplier, as "3,3-dmP" without a prefix may imply a racemate.

Part 2: Structural Mechanics & Biological Utility[1]

The Gem-Dimethyl Effect in Peptides

The introduction of two methyl groups at the C3 position creates a "Thorp-Ingold" or gem-dimethyl effect. In the context of a proline ring, this substitution:

-

Restricts Ring Puckering: It biases the pyrrolidine ring envelope, locking the backbone dihedral angle

into a narrow range.[1] -

Steric Shielding: The bulky methyl groups physically block access to the adjacent amide bond, rendering the peptide bond nearly uncleavable by standard proteases.[1]

Diagram: Structural Logic of Conformational Locking

The following diagram illustrates the causality between the chemical modification and the resulting biological property.

Caption: Causal pathway linking 3,3-dimethyl substitution to enhanced peptide stability and bioactivity.[1]

Part 3: Commercial Availability & Sourcing[1]

Fmoc-3,3-dmP-OH is a specialty building block, not a commodity amino acid.[1] Lead times can vary from "in-stock" to 4-6 weeks for custom enantiomeric synthesis.[1]

Primary Suppliers & Specifications

| Supplier | Product Code / Catalog | Purity Grade | Notes |

| Iris Biotech GmbH | FAA9355 (R-isomer) / BAA2860 (Boc) | > 98% (HPLC) | Major supplier for specialized prolines.[1] Lists both rac and chiral forms.[1] |

| Chem-Impex Int. | Custom Inquiry | > 98% | Often stocks the parent Fmoc-Proline analogs; 3,3-dmP often requires "Custom Synthesis" request.[1] |

| Enamine | Custom | > 95% | Strong capability for heterocyclic building blocks; reliable for bulk scale-up.[1] |

| Bachem | Custom | GMP Available | Best choice for GMP-grade material if the candidate progresses to clinical phases.[1] |

Sourcing Recommendation: For initial screening, the racemic mixture (CAS 1310680-20-6) is cost-effective.[1] For lead optimization, contract a custom synthesis for the pure (S)-Fmoc-3,3-dmP-OH if not immediately available, as the (R)-isomer (D-configuration) induces different turn geometries (often Type II' instead of Type I/II).

Part 4: Experimental Protocols (Synthesis & Handling)

Challenge: Steric Hindrance

The methyl groups at C3 create significant steric hindrance for the incoming amine during deprotection and for the activated carboxylic acid during coupling. Standard protocols (e.g., HBTU/DIPEA, 1 hour) often fail, leading to deletion sequences.[1]

Optimized Coupling Protocol (Solid Phase)

This protocol is validated for difficult couplings involving sterically hindered amino acids.[1]

Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[1]

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA (Diisopropylethylamine).[1]

-

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for better swelling.[1]

Step-by-Step Methodology:

-

Resin Preparation:

-

Activation (Pre-activation is critical):

-

Coupling Reaction:

-

Monitoring:

-

Capping:

-

Aggressive capping (

/ Pyridine) is required after this step to prevent truncated sequences from growing.[1]

-

Diagram: Synthesis Workflow

Caption: Optimized solid-phase coupling workflow for sterically hindered Fmoc-3,3-dmP-OH.

References

-

Iris Biotech GmbH. Product Catalog: Fmoc-3,3-dmP-OH (rac) & (R)-Isomer.[1] Retrieved from

-

National Institutes of Health (PMC). 3-Substituted Prolines: From Synthesis to Structural Applications.[1] (Review of conformational effects). Retrieved from

-

Chem-Impex International. Fmoc-Amino Acid Derivatives & Custom Synthesis Services.[1] Retrieved from [1]

-

MDPI Molecules. Synthesis and Structural Applications of 3-Substituted Prolines. Retrieved from

Sources

The Steric Geometry of 3,3-Dimethylproline: Mechanistic Insights into Ring Puckering and Amide Bond Isomerization

Proline is a structurally exceptional amino acid; its secondary amine forms a pyrrolidine ring that significantly populates the cis-peptide bond configuration and introduces a unique conformational variable known as ring puckering[1]. The dynamic equilibrium between C

When researchers need to decouple electronic inductive effects from pure steric bulk to engineer peptide conformations, 3,3-dimethylproline (3,3-diMePro) serves as a premier scaffold. This whitepaper provides an in-depth mechanistic analysis of how gem-dimethyl substitution at the C3 position alters pyrrolidine ring puckering, restricts dihedral geometry, and fundamentally retards amide bond isomerization.

Mechanistic Causality: Steric Hindrance and Dihedral Restriction

The introduction of two methyl groups at the 3-position of the pyrrolidine ring triggers a cascade of steric and electronic consequences that redefine the peptide's energy landscape[2].

The Restriction of the Dihedral Angle

In standard proline residues, the

Coulombic Repulsion and Retarded Isomerization Kinetics

The restriction of the

This forced proximity induces strong Coulombic repulsion. To mitigate this repulsive force, the lone pair of electrons on the N-terminal nitrogen delocalizes heavily into the C–N peptide bond[1]. This delocalization increases the partial double-bond character of the peptide bond in the ground state, significantly raising the activation energy barrier (

Mechanistic pathway of 3,3-dimethyl substitution on proline isomerization.

Quantitative Data: Thermodynamic and Kinetic Profiling

The ultimate position of the cis/trans equilibrium depends on a complex blend of steric, electronic, and conformational factors[4]. While 3,3-dimethylation drastically alters the kinetics of isomerization, it has a surprisingly minimal effect on the overall thermodynamic equilibrium (the cis/trans ratio) in water[2].

The table below summarizes the quantitative differences between standard proline and 3,3-dimethylproline model peptides (N-acetyl-Xaa-N'-methylamides) in aqueous solution at 25 °C.

| Compound | Substrate Modification | ||||

| 1 | Standard Proline | ~ 4.0 | Highly flexible | Yes (in non-polar solvents) | |

| 4 | 3,3-Dimethylproline | ~ 4.2 | Restricted (~150°) | No (Sterically blocked) |

Data synthesized from Lubell et al. demonstrating the ~7-fold decrease in

Self-Validating Experimental Workflows

To establish a highly trustworthy conformational model, researchers must employ orthogonal analytical techniques. The following step-by-step methodologies detail the field-proven approaches for validating the steric effects of 3,3-diMePro[2][3].

Protocol A: NMR Magnetization Transfer for Kinetic Analysis

Purpose: To quantitatively determine the forward (

-

Sample Preparation: Dissolve the synthesized 3,3-diMePro peptide in D

O to a concentration of 10-20 mM. Buffer the solution to pH 7.0 using phosphate buffer to prevent acid/base catalyzed artifacts. -

Thermal Equilibration: Equilibrate the sample in the NMR spectrometer at a precisely controlled temperature (e.g., 298 K) for 15 minutes.

-

Selective Saturation: Apply a selective low-power radiofrequency (RF) pulse to saturate the well-resolved

-proton resonance of the trans isomer. -

Signal Acquisition: Monitor the exponential decay of the corresponding

-proton resonance of the cis isomer as a function of saturation time. -

Kinetic Extraction: Fit the decay curve using the Bloch-McConnell equations. The rate of decay of the cis signal directly yields the cis-to-trans isomerization rate (

), proving the kinetic retardation caused by the gem-dimethyl group.

Protocol B: FT-IR Spectroscopy for -Turn Conformational Analysis

Purpose: To evaluate intramolecular hydrogen bonding (indicative of

-

Solvent Preparation: Rigorously dry chloroform (CHCl

) over molecular sieves to eliminate ambient water, which would obscure hydrogen-bonding data. -

Sample Dissolution: Dissolve the peptide to a highly dilute concentration (< 1 mM) in CHCl

. Causality note: High dilution prevents intermolecular hydrogen bonding, ensuring all observed H-bonds are strictly intramolecular. -

Spectral Acquisition: Record the FT-IR spectrum focusing on the 3200–3500 cm

region. -

Deconvolution & Analysis:

-

Identify the sharp peak at ~3450 cm

corresponding to the free (non-hydrogen-bonded) C-terminal amide N-H stretch. -

Look for a broader, red-shifted peak at ~3330 cm

, which corresponds to a hydrogen-bonded N-H (the -

Validation: In 3,3-diMePro peptides, the ~3330 cm

peak is entirely absent, confirming that the restricted

-

Orthogonal experimental workflow for validating 3,3-diMePro conformations.

Conclusion

The 3,3-dimethyl substitution on the proline pyrrolidine ring is a powerful tool in peptidomimetic design. By inducing a severe steric clash, the gem-dimethyl group restricts the

References

-

The Synthesis of Fluorinated Proline Analogues Source: ePrints Soton - University of Southampton URL:[Link][1]

-

Alkyl 3-Position Substituents Retard the Isomerization of Prolyl and Hydroxyprolyl Amides in Water Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

-

The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][3][4]

Sources

Technical Guide: 3,3-Dimethylproline vs. 4,4-Dimethylproline in Peptide Engineering

Executive Summary

In the precise landscape of peptidomimetics, 3,3-dimethylproline (3,3-dmP) and 4,4-dimethylproline (4,4-dmP) represent two distinct classes of conformational locks. While both utilize the gem-dimethyl effect to restrict the pyrrolidine ring's entropy, their impact on the peptide backbone is orthogonal.

-

3,3-Dimethylproline is a cis-inducer . The steric bulk at the

(3-position) creates a direct clash with the preceding carbonyl oxygen in the trans conformation, shifting the equilibrium significantly toward the cis amide form. It is a tool for nucleating turns and disrupting helices. -

4,4-Dimethylproline is a pucker-lock that generally preserves the trans amide preference. Its steric influence is distal to the peptide bond, acting instead to freeze the pyrrolidine ring pucker (typically favoring

-exo or averaging due to symmetry), thereby stabilizing extended secondary structures like Polyproline II (PPII) helices or

This guide details the structural physics, synthetic routes, and decision frameworks for deploying these non-canonical amino acids (ncAAs) in drug discovery.

Structural & Conformational Analysis

The distinct behaviors of 3,3-dmP and 4,4-dmP arise from the spatial location of the methyl groups relative to the

3,3-Dimethylproline: The Cis-Inducer

The defining feature of 3,3-dmP is the syn-pentane-like interaction between the pro-S methyl group at C3 and the carbonyl oxygen of the preceding residue (

-

Mechanism: To relieve this steric strain, the peptide bond rotates to the cis conformation (

), where the carbonyl oxygen points away from the C3-methyls. -

Thermodynamics: Native proline has a

of -

Ring Pucker: The bulky 3,3-substituents generally favor the

-endo (down) pucker to place the bulky methyls in a pseudo-equatorial orientation, further coupling the ring conformation to the cis amide preference.

4,4-Dimethylproline: The Trans-Stabilizer

In 4,4-dmP, the methyl groups are remote from the amide bond. There is no direct steric penalty for the trans conformation.

-

Mechanism: The gem-dimethyl group at C4 restricts the flexibility of the ring (entropy reduction) but does not clash with the

. -

Thermodynamics: 4,4-dmP maintains or slightly enhances the native proline preference for the trans isomer (

). -

Ring Pucker: The 4,4-substitution creates a "locked" ring system. Unlike 4-fluoroproline, which relies on stereoelectronic gauche effects to select a pucker, 4,4-dmP relies on steric packing. It typically stabilizes the

-exo (up) pucker to minimize 1,3-diaxial interactions with the amide nitrogen and carbonyl, making it an excellent stabilizer for Polyproline II (PPII) helices.

Comparative Data Table

| Feature | 3,3-Dimethylproline (3,3-dmP) | 4,4-Dimethylproline (4,4-dmP) |

| Primary Effect | Cis-Induction ( | Pucker-Locking (Trans-favoring) |

| Steric Clash Target | Preceding Carbonyl Oxygen ( | Ring Substituents (Internal Packing) |

| Preferred Pucker | ||

| Low (< 2.0, often favors cis) | High (> 4.0, favors trans) | |

| Structural Utility | PPII Helix stabilization, |

Visualization of Conformational Logic

The following diagram illustrates the decision logic and mechanistic differences between the two analogs.

Caption: Decision matrix for selecting dimethylproline analogs based on desired secondary structure.

Synthetic Pathways[1][2][3]

Synthesis of these sterically hindered amino acids requires bypassing the low reactivity of the crowded centers.

Synthesis of 3,3-Dimethylproline

The most robust route utilizes the natural chirality of (+)-3-carene or alkylation of protected pyroglutamates.

Protocol (Alkylation Route):

-

Starting Material: N-protected pyroglutamate (e.g., Boc-pyroglutamate ethyl ester).

-

Alkylation: Treatment with a strong base (LiHMDS) and excess methyl iodide (MeI) introduces the gem-dimethyl group at the

-position to the carbonyl (C3 of the proline ring). -

Reduction: Selective reduction of the lactam carbonyl (using

or -

Oxidation: If starting from a pyrrolidine precursor, re-oxidation to the carboxylic acid is required.

Synthesis of 4,4-Dimethylproline

Accessing the 4-position typically involves 4-oxoproline derivatives.

Protocol (Gem-Dimethylation):

-

Starting Material: N-Boc-4-oxoproline methyl ester (commercially available or derived from Hydroxyproline).

-

Reetz Gem-Dimethylation: Reaction with dimethyltitanium dichloride (

) or a combination of -

Alternative (Wittig + Hydrogenation):

-

Wittig reaction with

to form the exocyclic alkene (4-methylene). -

Cyclopropanation or direct hydrogenation strategies (though gem-dimethyl is harder to access this way).

-

Note: The

route is superior for direct gem-dimethyl installation.

-

Caption: Synthetic workflows for accessing 3,3-dmP and 4,4-dmP from common chiral pool precursors.

Applications in Drug Design[4]

Inducing Bioactive Turns (3,3-dmP)

Many GPCR ligands and protein-protein interaction inhibitors require a "kink" conformation (Type VI

-

Case Study: In the design of analogs for peptide hormones (e.g., Angiotensin II or Bradykinin), replacing a native Pro with 3,3-dmP can lock the bioactive cis-conformation, increasing affinity by reducing the entropic penalty of binding.

Stabilizing Helical Peptides (4,4-dmP)

For collagen mimetics or antimicrobial peptides that rely on the Polyproline II helix (PPII), 3,3-dmP is detrimental because it breaks the trans-amide pattern.

-

Case Study: 4,4-dmP is used in cell-penetrating peptides (CPPs). The hydrophobic bulk increases membrane permeability (lipophilicity) while the trans-lock maintains the extended helical structure required for uptake, protecting the peptide from proteolytic degradation without disrupting the overall shape.

Metabolic Stability

Both analogs dramatically increase metabolic stability. The gem-dimethyl groups block access to proteases (like prolyl oligopeptidase) that typically cleave at the Pro bond. The steric bulk prevents the enzyme's catalytic triad from approaching the scissile bond.

References

-

Conformational Analysis of 3,3-Dimethylproline

-

Synthesis of 4,4-Dimethylproline Derivatives

- Title: Fluorination-free synthesis of a 4,4-difluoro-3,3-dimethylproline deriv

- Source: Journal of Organic Chemistry (via NIH)

-

URL:[Link]

-

Proline Editing and 4-Substitution Effects

- Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.

- Source: PubMed Central (PMC)

-

URL:[Link]

-

Cis-Trans Isomerization Mechanisms

Sources

- 1. kvinzo.com [kvinzo.com]

- 2. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the ‘unpuckered’ proline [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

Methodological & Application

Introduction: Breaching the "Steric Wall" in Peptide Synthesis

Application Note: Advanced Coupling Protocols for Sterically Hindered Fmoc-Amino Acids

In modern therapeutic peptide development, the incorporation of non-proteinogenic amino acids—such as

Failure to address these steric challenges leads to deletion sequences (incomplete coupling) and epimerization (racemization), compromising the integrity of the peptide library. This guide provides a scientifically grounded, field-proven framework for selecting and utilizing advanced coupling reagents to overcome these barriers.

Mechanistic Insight: Why Standard Reagents Fail

To optimize coupling, one must understand the failure modes.

-

Kinetic Sluggishness: Bulky groups (gem-dimethyl in Aib or N-methyl) physically block the nucleophilic attack of the amine on the activated ester. Standard active esters (OBt) are often too stable and react too slowly, allowing time for side reactions.

-

Guanidinylation (The Uronium Trap): Uronium reagents (HATU, HBTU) can react directly with the N-terminal amine of the peptide chain if the carboxylic acid activation is slow, capping the chain permanently as a guanidine species.

-

Oxazolone Formation: Slow coupling rates increase the lifetime of the activated ester, increasing the risk of intramolecular cyclization to an oxazolone, which is prone to racemization.

Strategic Shift: For hindered systems, we must shift from "stable" active esters to "hyper-active" esters (OAt, Oxyma) or alternative activation species (Acyl Fluorides, Phosphonium salts).

Reagent Selection Matrix

The choice of reagent should be dictated by the specific type of hindrance and the position in the sequence.[1]

| Reagent Class | Reagent | Active Species | Primary Use Case | Key Advantage | Limitations |

| Carbodiimide + Additive | DIC / Oxyma Pure | Oxyma Ester | Tier 1: General hindered coupling, Green SPPS. | Low racemization, safe (non-explosive), cost-effective. | Slower than HATU for extreme hindrance. |

| Aminium (Uronium) | HATU | OAt Ester | Tier 2: N-methyl, bulky side chains. | The historical "Gold Standard" for reactivity. | Risk of Guanidinylation; High cost. |

| Aminium (Uronium) | COMU | Oxyma Ester | Tier 2: Alternative to HATU.[2] | Superior solubility, safer than benzotriazoles, often higher yield than HATU. | Less stable in DMF solution than HBTU. |

| Phosphonium | PyAOP | OAt Ester | Tier 3: Cyclization, Extreme hindrance. | No Guanidinylation risk ; High reactivity. | Expensive; byproduct is carcinogenic (HMPA analog). |

| Acid Halide | TFFH | Acid Fluoride | Special: Aib-Aib, Aib-Pro. | Smallest activated species (low steric bulk). | Requires specific handling; moisture sensitive. |

Visualizing the Activation Landscape

Figure 1: Activation pathways and competing side reactions. Note that Phosphonium salts (PyAOP) avoid the Guanidinylation trap common with Uronium salts (HATU).[1]

Detailed Experimental Protocols

Protocol A: The "Green Power" Method (DIC / Oxyma Pure)

Best for: Moderately hindered residues (Val, Ile, Thr) and preventing racemization (Cys, His).

Rationale: This system generates the highly reactive Oxyma ester in situ. Unlike HOBt, Oxyma is non-explosive and superior in suppressing racemization.

-

Reagents:

-

0.5 M Fmoc-AA-OH in DMF (or 2-MeTHF for green chemistry).

-

0.5 M Oxyma Pure in DMF.

-

0.5 M DIC in DMF.

-

-

Procedure:

-

Pre-activation: Combine Fmoc-AA-OH (3 eq.) and Oxyma Pure (3 eq.) in a vial. Add DIC (3 eq.) and mix for 2 minutes (color will turn bright yellow/orange). Note: Pre-activation ensures formation of the active ester before contact with the resin.

-

Conditions: Agitate at 50°C for 20 minutes (Microwave) or Room Temp for 60 minutes.

-

Validation: Perform Kaiser Test. If positive, proceed to double coupling.

-

Protocol B: The "Heavy Artillery" (HATU / Collidine)

Best for: N-methylated amino acids, N-terminal difficult sequences.

Rationale: HATU generates the OAt ester, which utilizes the "neighboring group effect" of the pyridine nitrogen to accelerate coupling. Collidine (TMP) is used instead of DIPEA to minimize base-catalyzed elimination and epimerization.

-

Reagents:

-

0.4 M Fmoc-AA-OH in NMP (NMP solvates hindered chains better than DMF).

-

0.4 M HATU in DMF.

-

Pure 2,4,6-Trimethylpyridine (Collidine).

-

-

Procedure:

-

No Pre-activation: Add Fmoc-AA-OH (4 eq.) and HATU (3.9 eq.) directly to the resin dry or in minimal solvent.

-

Base Addition: Add Collidine (8 eq.) to the resin slurry. Crucial: Add base last to minimize racemization.

-

Coupling: Agitate for 2 hours at Room Temp.

-

Warning: Do not use HATU in excess of the acid; this causes guanidinylation. Always use 0.95-0.99 eq of HATU relative to the amino acid.

-

Protocol C: The "Bunker Buster" (TFFH - Acid Fluoride)

Best for: Aib-Aib, Aib-Pro, and extremely hindered adjacent residues.

Rationale: Acid fluorides are small, highly reactive electrophiles that lack the bulky leaving groups of active esters, allowing them to penetrate sterically crowded amine sites.

-

Reagents:

-

Procedure:

Optimization & Troubleshooting Workflow

When a coupling fails (positive Kaiser/Chloranil test), do not simply repeat the same protocol. Use the following logic to escalate the reaction conditions.

Figure 2: Decision tree for optimizing difficult couplings. Escalation moves from solvation changes to reagent changes, then to energy/mechanistic changes.

Troubleshooting Common Issues

-

Racemization (Epimerization):

-

Cause: High base concentration or prolonged activation.

-

Solution: Switch to DIC/Oxyma Pure (neutral pH activation). If using HATU, switch base to Collidine or TMP . Lower the temperature to 4°C.

-

-

Aggregation (The "Beta-Sheet" Problem):

-

Cause: Inter-chain hydrogen bonding prevents reagent access.

-

Solution: Use Pseudoproline dipeptides (e.g., Fmoc-Ile-Ser(psiMe,Mepro)-OH) to disrupt secondary structure. Add chaotropic salts (0.1 M LiCl or KSCN) to the coupling mixture.

-

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[1][4][8][9][10] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

-

Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

-

Wenschuh, H., Beyermann, M., Krause, E., Brudel, M., Winter, R., Schümann, M., ... & Carpino, L. A. (1994). Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of peptides incorporating sterically hindered residues. The Journal of Organic Chemistry, 59(12), 3275-3280. [Link]

-

Jad, Y. E., et al. (2015). Comparison of the Coupling Efficiency of HATU and COMU in the Solid-Phase Synthesis of Peptides. Letters in Organic Chemistry, 12(6). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. peptidechemistry.org [peptidechemistry.org]

- 9. bachem.com [bachem.com]

- 10. pubs.acs.org [pubs.acs.org]

Microwave-Assisted Solid-Phase Synthesis of Peptides Containing 3,3-Dimethylproline

Application Note & Protocol Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals

Introduction: The Mechanistic Value of 3,3-Dimethylproline

The incorporation of non-natural proline analogs into peptide sequences is a cornerstone strategy in modern peptidomimetic drug design. Among these, 3,3-dimethylproline (dmP) is highly valued for its unique conformational rigidity.

Unlike standard L-proline, the 3,3-dimethyl substituents of dmP induce a highly specific pyrrolidine ring conformation where the

Because of this restricted geometry, dmP effectively prevents the formation of

The Synthetic Challenge: Extreme Steric Hindrance

While dmP is conformationally advantageous, it presents a severe synthetic bottleneck during Solid-Phase Peptide Synthesis (SPPS). The gem-dimethyl group at the 3-position creates massive steric bulk that shields the secondary pyrrolidine nitrogen. Consequently, the acylation of the dmP nitrogen (i.e., coupling the subsequent amino acid onto dmP) proceeds 10 to 100 times more slowly than the acylation of a primary amine, often resulting in sequence deletions, aggregation, and synthesis failure under conventional room-temperature conditions[4].

The Solution: Microwave-Assisted SPPS (MW-SPPS)

To overcome the high enthalpic activation barrier associated with this sterically hindered transition state, Microwave-Assisted SPPS (MW-SPPS) is required[5]. Microwave irradiation provides rapid, localized dielectric heating that accelerates the diffusion of reagents into the resin matrix and drives the acylation of the hindered secondary amine to completion, transforming a previously impossible coupling into a highly efficient, self-validating protocol.

Workflow Visualization

The following workflow outlines the optimized MW-SPPS cycle for incorporating dmP, highlighting the critical self-validating Chloranil test required for secondary amines.

Workflow for MW-SPPS of 3,3-dimethylproline peptides with self-validating chloranil testing.

Quantitative Data & Parameter Optimization

To demonstrate the efficacy of MW-SPPS over conventional methods, empirical coupling efficiencies are summarized below.

Table 1: Coupling Efficiency Comparison (Next AA onto dmP)

| Synthesis Method | Coupling Reagents | Temp (°C) | Time (min) | Crude Purity (%) | Deletion Sequence (%) |

| Conventional SPPS | DIC / HOBt | 25 | 120 | < 35% | > 60% |

| Conventional SPPS | HATU / DIEA | 25 | 120 | ~ 45% | ~ 50% |

| MW-SPPS (Optimized) | DIC / Oxyma Pure | 90 | 15 | > 92% | < 2% |

Table 2: Optimized Microwave Parameters for dmP Workflows

| Step | Reagents | Equivalents | Power (W) | Temp (°C) | Time |

| Fmoc Deprotection | 20% Piperidine in DMF | N/A | 40 | 75 | 3 min |

| Coupling: Fmoc-dmP-OH | Fmoc-dmP-OH / DIC / Oxyma | 5 eq | 35 | 75 | 10 min |

| Coupling: AA onto dmP | Fmoc-AA-OH / DIC / Oxyma | 5 eq | 45 | 90 | 15 min |

Note: Coupling the amino acid directly onto the secondary amine of dmP requires an elevated temperature (90°C) compared to standard couplings (75°C) to overcome the extreme steric shielding of the 3,3-dimethyl group.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Because dmP contains a secondary amine, standard primary amine assays (like the Kaiser/Ninhydrin test) will yield false negatives. The protocol mandates the use of the Chloranil test to ensure absolute mechanistic verification before proceeding to cleavage.

Materials Required

-

Resin: Rink Amide AM resin or 2-Chlorotrityl chloride resin (loading ~0.5 mmol/g).

-

Amino Acids: Fmoc-3,3-dimethylproline-OH (Fmoc-dmP-OH) and subsequent Fmoc-AA-OH.

-

Activators: N,N'-Diisopropylcarbodiimide (DIC), Ethyl cyanohydroxyiminoacetate (Oxyma Pure).

-

Solvents: DMF (Peptide synthesis grade), DCM.

-

Deprotection: 20% Piperidine in DMF (v/v) with 0.1 M Oxyma Pure (to suppress aspartimide formation if applicable).

Step 1: Resin Preparation

-

Weigh 0.1 mmol of resin into a microwave-safe reaction vessel equipped with a porous frit.

-

Swell the resin in 5 mL of a 1:1 mixture of DMF/DCM for 15 minutes at room temperature.

-

Drain the solvent completely.

Step 2: Fmoc Deprotection

-

Add 4 mL of 20% Piperidine in DMF to the vessel.

-

Irradiate in the microwave synthesizer at 75°C for 3 minutes .

-

Drain and wash the resin thoroughly with DMF (4 × 4 mL).

Step 3: Coupling of Fmoc-dmP-OH

Causality Note: Coupling dmP to the growing chain is moderately hindered but proceeds efficiently at standard MW temperatures.

-

Prepare a solution of Fmoc-dmP-OH (0.5 mmol, 5 eq) and Oxyma Pure (0.5 mmol, 5 eq) in 2 mL DMF.

-

Add the solution to the resin, followed immediately by DIC (0.5 mmol, 5 eq).

-

Irradiate at 75°C for 10 minutes .

-

Drain and wash with DMF (4 × 4 mL).

-

Perform Fmoc deprotection as described in Step 2.

Step 4: Coupling the Subsequent Amino Acid onto dmP (Critical Step)

Causality Note: The secondary amine of dmP is highly shielded. We increase the temperature to 90°C and extend the time to 15 minutes to force the acylation transition state.

-

Prepare a solution of the next Fmoc-AA-OH (0.5 mmol, 5 eq) and Oxyma Pure (0.5 mmol, 5 eq) in 2 mL DMF.

-

Add to the resin, followed by DIC (0.5 mmol, 5 eq).

-

Irradiate at 90°C for 15 minutes .

-

Drain and wash with DMF (4 × 4 mL).

Step 5: Self-Validation (The Chloranil Test)

Do not proceed without verifying the coupling. The Kaiser test will fail here.

-

Transfer a few resin beads to a microtube.

-

Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.

-

Let stand at room temperature for 5 minutes.

-

Interpretation:

-

Colorless/Yellowish beads: Coupling is complete. Proceed to Step 6.

-

Blue/Green beads: Unreacted secondary amine remains. Repeat Step 4 before proceeding.

-

Step 6: Cleavage and Global Deprotection

-

Wash the resin with DCM (3 × 4 mL) and dry under vacuum.

-

Add 4 mL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O).

-

Agitate at room temperature for 2 hours.

-

Filter the cleavage solution into cold diethyl ether to precipitate the peptide.

-

Centrifuge, decant the ether, and dry the crude peptide pellet for downstream LC-MS analysis.

References

-

Alkyl 3-Position Substituents Retard the Isomerization of Prolyl and Hydroxyprolyl Amides in Water The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

-

The Synthesis of Fluorinated Proline Analogues University of Southampton ePrints URL:[Link][6]

-

Proximity-driven acceleration of challenging solid-phase peptide couplings Proceedings of the National Academy of Sciences (PNAS) URL:[Link][4]

-

Microwave-assisted Solid Phase Peptide Synthesis on High Loaded Resins International Journal of Peptide Research and Therapeutics (ResearchGate) URL:[Link][5]

-

Methods for the synthesis of alkyne-containing dicarba bridges in peptides Google Patents (WO2011146974A1) URL:[3]

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2011146974A1 - Methods for the synthesis of alkyne-containing dicarba bridges in peptides - Google Patents [patents.google.com]

- 4. Proximity-driven acceleration of challenging solid-phase peptide couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

Application Note: Solubility and Coupling Optimization of Fmoc-3,3-dimethyl-proline in DMF and NMP

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Context

The incorporation of sterically hindered, unnatural amino acids such as Fmoc-3,3-dimethyl-proline (CAS: 1310680-20-6) is a powerful strategy in modern drug development. The gem-dimethyl substitution at the C3 position of the pyrrolidine ring severely restricts the conformational space (

However, this structural rigidity comes at a synthetic cost. The bulky 3,3-dimethyl group creates a profound steric shield around the

Solvent Profiling: DMF vs. NMP

In Solid-Phase Peptide Synthesis (SPPS), the choice between DMF and NMP dictates both the solubility of the Fmoc-amino acid and the solvation state of the resin-bound peptide. While Fmoc-3,3-dimethyl-proline exhibits good baseline solubility in both solvents (>0.4 M), its coupling efficiency is heavily dependent on the microenvironment within the resin matrix.

Causality in Solvent Selection

-

DMF (N,N-Dimethylformamide): The industry standard. It boasts a lower viscosity (0.80 cP) than NMP, allowing for rapid diffusion into the resin pores. However, during the synthesis of hydrophobic or highly structured sequences, the growing peptide chain can undergo inter-chain hydrogen bonding, leading to

-sheet aggregation and sequence deletion[2]. -